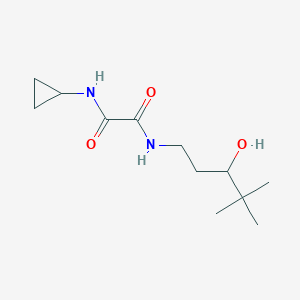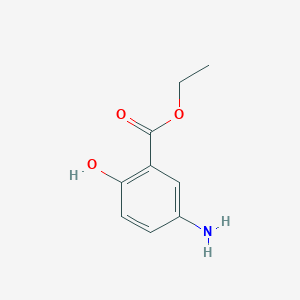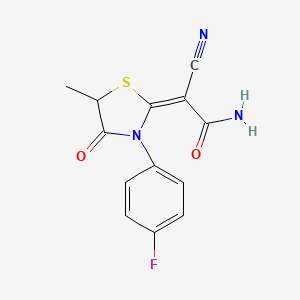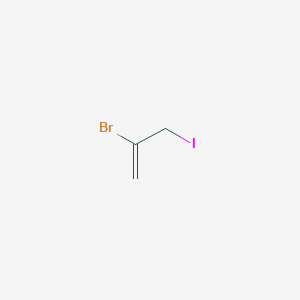
N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group and a hydroxy-dimethylpentyl side chain attached to an oxalamide core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acidic or basic catalysts, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclopropyl derivatives.
科学研究应用
Chemistry: N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and oxalamide groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: Its structural features may impart specific biological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity to certain proteins, while the oxalamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxamide
Comparison: N1-cyclopropyl-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide is unique due to the presence of the cyclopropyl group and the hydroxy-dimethylpentyl side chain. These structural features differentiate it from other oxalamide derivatives, potentially imparting distinct chemical and biological properties .
属性
IUPAC Name |
N'-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)9(15)6-7-13-10(16)11(17)14-8-4-5-8/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHACLNADOUOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}quinazoline](/img/structure/B2630572.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)








![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide](/img/structure/B2630593.png)
![3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2630594.png)
